3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline

Description

The exact mass of the compound 3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

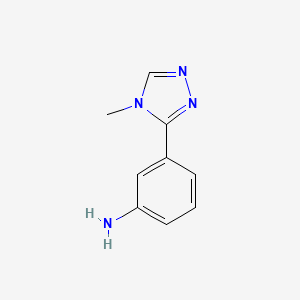

IUPAC Name |

3-(4-methyl-1,2,4-triazol-3-yl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c1-13-6-11-12-9(13)7-3-2-4-8(10)5-7/h2-6H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSSZZGGTNQQAPU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1C2=CC(=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60344790 |

Source

|

| Record name | 3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252928-74-8 |

Source

|

| Record name | 3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-methyl-4H-1,2,4-triazol-3-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline CAS number 252928-74-8

Executive Summary

3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline (CAS 252928-74-8) represents a high-value pharmacophore scaffold in modern medicinal chemistry.[1][2][3] Structurally characterized by a 1,2,4-triazole ring fused to an aniline moiety, this compound serves as a critical building block for kinase inhibitors (specifically targeting the ATP-binding hinge region) and antifungal agents . Its unique electronic profile—combining the hydrogen-bond acceptor/donor capabilities of the triazole with the nucleophilic utility of the aniline—makes it an ideal candidate for Structure-Activity Relationship (SAR) exploration in fragment-based drug design (FBDD).

This guide provides a comprehensive technical analysis of the compound, detailing optimized synthetic routes, physicochemical properties, and its strategic application in drug development.

Chemical Profile & Physicochemical Properties[3][4][5][6][7]

The utility of CAS 252928-74-8 stems from its ability to act as a bioisostere for amide or ester linkages while providing enhanced metabolic stability.

Table 1: Physicochemical Specifications

| Property | Specification |

| IUPAC Name | 3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline |

| Molecular Formula | C₉H₁₀N₄ |

| Molecular Weight | 174.20 g/mol |

| Exact Mass | 174.0905 |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 158–162 °C |

| Predicted LogP | ~0.8–1.2 (Favorable for oral bioavailability) |

| pKa (Triazole) | ~2.3 (Protonation of N2) |

| pKa (Aniline) | ~3.8–4.2 |

| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in Water |

Strategic Significance in Drug Discovery

The "Hinge Binder" Motif

In oncology and immunology, the 3-(triazolyl)aniline motif is frequently employed to target the hinge region of protein kinases. The N2 nitrogen of the triazole ring can serve as a hydrogen bond acceptor for the backbone NH of the kinase hinge, while the aniline NH₂ (or its derivatives) interacts with adjacent residues or the gatekeeper region.

-

Mechanism: The 4-methyl group on the triazole forces the ring out of coplanarity with the phenyl ring in certain conformations, creating a "twisted" geometry that can induce selectivity for specific kinase isoforms (e.g., p38 MAPK, JAK family).

-

Analogy: This scaffold is homologous to the key intermediate used in the synthesis of Deucravacitinib (a TYK2 inhibitor), where a methoxy group is present on the phenyl ring. CAS 252928-74-8 serves as the des-methoxy core for broader SAR profiling [1].

Metabolic Stability

The 1,2,4-triazole ring is resistant to oxidative metabolism by cytochrome P450 enzymes, unlike imidazole or furan rings. This enhances the in vivo half-life of drug candidates incorporating this moiety [2].

High-Fidelity Synthetic Protocol

Disclaimer: The following protocol is designed for research purposes. All procedures must be conducted in a fume hood by trained personnel wearing appropriate PPE.

Retro-Synthetic Analysis

The most robust route to CAS 252928-74-8 avoids the instability of direct aniline manipulation by utilizing a nitro-precursor. The pathway follows: 3-Nitrobenzoic acid → Hydrazide → Triazole Cyclization → Nitro Reduction. [4]

Step 1: Formation of 3-Nitrobenzhydrazide

-

Reagents: 3-Nitrobenzoic acid, Thionyl Chloride (SOCl₂), Hydrazine Hydrate (N₂H₄·H₂O).

-

Procedure:

-

Reflux 3-nitrobenzoic acid (1.0 eq) in excess SOCl₂ (catalytic DMF) for 3 hours to form the acid chloride.

-

Remove excess SOCl₂ under vacuum.

-

Dissolve the residue in dry DCM and add dropwise to a solution of Hydrazine Hydrate (2.5 eq) in DCM at 0°C.

-

Stir at RT for 2 hours. Precipitate forms.

-

Workup: Filter the solid, wash with water and cold ethanol. Dry to yield 3-nitrobenzhydrazide.

-

Step 2: Construction of the 4-Methyl-1,2,4-Triazole Ring

This step utilizes the "Gold-Standard" cyclization method involving methyl isothiocyanate.

-

Reagents: 3-Nitrobenzhydrazide, Methyl Isothiocyanate (MeNCS), NaOH, Water/Ethanol.

-

Procedure:

-

Suspend 3-nitrobenzhydrazide (1.0 eq) in Ethanol.

-

Add Methyl Isothiocyanate (1.1 eq) and reflux for 2 hours. This forms the intermediate hydrazinecarbothioamide.

-

Add 2N NaOH (2.0 eq) to the reaction mixture and reflux for an additional 4–6 hours. This forces the intramolecular cyclization and desulfurization (if oxidative conditions are used) or simple dehydration depending on the exact variant.

-

Optimization Note: A more direct modern method involves reacting the hydrazide with N-Methylformamide dimethyl acetal or using Methylamine with a triethyl orthoformate cyclization approach if the 5-position of the triazole is unsubstituted (H).

-

Preferred Method for CAS 252928-74-8 (4-Methyl-H-triazole):

-

React 3-nitrobenzhydrazide with Triethyl Orthoformate and Methylamine in refluxing acetic acid or DMF.

-

Alternatively, react the nitrile (3-nitrobenzonitrile) with N-methylformhydrazide .

-

-

Step 3: Reduction of Nitro Group to Aniline[8]

-

Reagents: Pd/C (10%), Hydrogen gas (balloon or Parr shaker), Methanol.

-

Procedure:

-

Dissolve the nitro-triazole intermediate in Methanol.

-

Add 10% Pd/C (10 wt% of substrate).

-

Stir under H₂ atmosphere (1 atm) at RT for 4–12 hours.

-

Validation: Monitor by TLC (disappearance of nitro compound, appearance of fluorescent amine spot).

-

Workup: Filter through Celite to remove Pd/C. Concentrate filtrate.

-

Purification: Recrystallize from Ethanol/Water or purify via Flash Chromatography (DCM:MeOH 95:5).

-

Visualizing the Workflow

The following diagram illustrates the logical flow of the synthesis and the compound's interaction potential.

Figure 1: Step-wise synthetic pathway transforming 3-Nitrobenzoic acid into the target triazolyl-aniline.

Analytical Characterization & Quality Control

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)

-

Triazole Proton (C5-H): A distinct singlet typically appearing downfield around δ 8.4–8.6 ppm . This confirms the formation of the triazole ring.[3]

-

N-Methyl Group: A sharp singlet integrating to 3H, typically at δ 3.6–3.8 ppm .

-

Aniline Protons:

-

Aromatic protons (4H) will appear as a multiplet in the δ 6.6–7.2 ppm range.

-

Amine (NH₂) protons usually appear as a broad singlet around δ 5.2–5.5 ppm (exchangeable with D₂O).

-

Mass Spectrometry (LC-MS)

-

Ionization Mode: ESI (+)

-

Expected Mass: [M+H]⁺ = 175.21 m/z.

-

Purity Criteria: >95% by HPLC (UV detection at 254 nm).

Safety & Handling (SDS Summary)

-

Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3).

-

Signal Word: Warning.

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling: Avoid dust formation. Use local exhaust ventilation. Store under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the aniline amine over long periods.

References

-

ChemicalBook. (2023). 2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline synthesis and applications. Retrieved from

-

National Center for Biotechnology Information (NCBI). (2023). Medicinal attributes of 1,2,4-triazoles. PMC PubMed Central. Retrieved from

-

BLD Pharm. (2023). Product Monograph: 3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline. Retrieved from

-

Apollo Scientific. (2023).[5] CAS 252928-74-8 Technical Data. Retrieved from

Sources

- 1. 518065-43-5|4-(5-Methyl-4H-1,2,4-triazol-3-yl)aniline|BLD Pharm [bldpharm.com]

- 2. 4922-51-4|4-(4H-1,2,4-Triazol-3-yl)aniline|BLD Pharm [bldpharm.com]

- 3. 3-(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)ANILINE [myskinrecipes.com]

- 4. CN117247360A - A kind of preparation method of 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline - Google Patents [patents.google.com]

- 5. 252928-74-8 Cas No. | 3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline | Apollo [store.apolloscientific.co.uk]

Methodological & Application

Application Notes and Protocols for the Biological Screening of Novel Triazole Compounds

For researchers, scientists, and drug development professionals, the identification of novel therapeutic agents is a paramount objective. Triazole-containing compounds represent a versatile class of heterocyclic molecules with a broad spectrum of biological activities, including antifungal, anticancer, antiviral, and anti-inflammatory properties.[1] The strategic screening of these novel triazole derivatives is a critical step in the drug discovery pipeline, enabling the identification of promising lead candidates for further development.

This comprehensive guide provides an in-depth overview of the key biological screening methods for novel triazole compounds. Moving beyond a simple recitation of steps, this document elucidates the causality behind experimental choices, ensuring that each protocol is a self-validating system. From initial high-throughput screens to detailed in vitro and in vivo evaluations, these application notes and protocols are designed to empower researchers to generate robust and reproducible data.

The Triazole Screening Cascade: A Strategic Overview

The biological evaluation of novel triazole compounds typically follows a hierarchical screening cascade. This approach is designed to efficiently identify potent and selective compounds while minimizing resource expenditure. The cascade begins with broad, high-throughput screening to identify initial "hits," which are then subjected to more rigorous secondary and tertiary assays to confirm their activity and elucidate their mechanism of action.

Caption: A typical screening cascade for novel triazole compounds.

Part 1: High-Throughput Screening (HTS) for Initial Hit Identification

High-throughput screening (HTS) enables the rapid evaluation of large libraries of triazole compounds to identify those that interact with a specific biological target.[2][3] The choice of HTS assay is dictated by the target of interest, which for triazoles often includes enzymes or receptors.

Key Considerations for HTS Assay Design:

-

Robustness and Reproducibility: The assay must be consistent and produce reliable data across multiple plates and screening runs.[4]

-

Signal Window: A clear and significant difference between the positive and negative controls is essential for identifying true hits.[5]

-

Miniaturization: Assays are typically performed in 96, 384, or 1536-well plates to conserve reagents and compound stocks.[2]

-

Automation Compatibility: The assay should be amenable to robotic liquid handling and automated data acquisition.[3]

Application Protocol: Fluorescence Polarization (FP) Assay for Enzyme Inhibitors

Fluorescence polarization is a powerful HTS technique for monitoring molecular interactions in solution.[6] It is particularly well-suited for identifying inhibitors of triazole-targeted enzymes. The principle relies on the change in the rotational speed of a fluorescently labeled molecule (tracer) upon binding to a larger protein.

Causality Behind the Method: When a small, fluorescently labeled tracer is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to a larger enzyme, its rotation slows significantly, leading to an increase in fluorescence polarization. A triazole compound that inhibits this interaction will displace the tracer, causing a decrease in polarization.[6][7]

Caption: Principle of the Fluorescence Polarization (FP) assay.

Step-by-Step Protocol:

-

Reagent Preparation:

-

Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Tween-20).

-

Dilute the target enzyme to the desired concentration in assay buffer.

-

Dilute the fluorescently labeled tracer to the working concentration in assay buffer.

-

Prepare a stock solution of the novel triazole compounds (typically 10 mM in DMSO) and create a dilution series.

-

-

Assay Setup (384-well plate format):

-

Add 5 µL of the triazole compound dilutions or DMSO (for controls) to the appropriate wells.

-

Add 10 µL of the enzyme solution to all wells except the "no enzyme" control wells.

-

Incubate for 15-30 minutes at room temperature to allow for compound-enzyme binding.

-

Add 5 µL of the fluorescent tracer solution to all wells.

-

-

Incubation and Measurement:

-

Incubate the plate for a predetermined time (e.g., 60 minutes) at room temperature, protected from light.

-

Measure the fluorescence polarization using a plate reader equipped with the appropriate filters for the fluorophore.

-

-

Data Analysis:

-

Calculate the percent inhibition for each triazole compound concentration relative to the high (enzyme + tracer) and low (tracer only) controls.

-

Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

| Parameter | Description | Typical Value |

| Z' Factor | A measure of assay quality, indicating the separation between the high and low controls. | > 0.5 for a robust assay[8] |

| Signal-to-Noise | The ratio of the mean signal of the high control to the standard deviation of the low control. | > 10 for a good assay[8] |

Part 2: In Vitro Assays for Hit Validation and Characterization

Once initial hits are identified from HTS, their biological activity must be confirmed and characterized using more detailed in vitro assays. The specific assays employed will depend on the therapeutic target of the triazole compounds.

Application Protocol: MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[9][10] It is widely used for screening potential anticancer drugs.

Causality Behind the Method: The MTT assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT to a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of living cells.[9][10]

Step-by-Step Protocol:

-

Cell Culture and Seeding:

-

Culture the chosen cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in complete medium. The selection of a relevant cell line is crucial and should be based on the specific cancer type being targeted and the expression of the molecular target of the triazole compounds.[11]

-

Trypsinize and count the cells. Seed the cells into a 96-well plate at a predetermined optimal density and incubate overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of the triazole compounds in culture medium.

-

Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT in sterile PBS.

-

Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[12]

-

-

Formazan Solubilization and Measurement:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[10][12]

-

Shake the plate for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at a wavelength between 500 and 600 nm using a microplate reader.[9]

-

-

Data Analysis and Interpretation:

-

Subtract the background absorbance from all readings.

-

Calculate the percentage of cell viability for each treatment group relative to the untreated control.

-

Plot the percentage of cell viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration that inhibits 50% of cell growth).[1][3]

-

Application Protocol: Broth Microdilution for Antifungal Susceptibility

For novel triazoles with potential antifungal activity, determining the Minimum Inhibitory Concentration (MIC) is a critical step. The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods for this purpose.[13][14]

Causality Behind the Method: The broth microdilution method determines the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism after overnight incubation. This provides a quantitative measure of the antifungal potency of the triazole compound.

Step-by-Step Protocol (based on CLSI M27): [14]

-

Reagent and Inoculum Preparation:

-

Prepare a stock solution of the triazole compound and perform serial two-fold dilutions in RPMI-1640 medium in a 96-well microtiter plate.

-

Culture the fungal strain (e.g., Candida albicans, Aspergillus fumigatus) on an appropriate agar medium.

-

Prepare a standardized inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard.

-

-

Inoculation and Incubation:

-

Inoculate each well of the microtiter plate with the fungal suspension.

-

Include a growth control well (no drug) and a sterility control well (no inoculum).

-

Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.

-

-

MIC Determination:

-

Visually read the plates and determine the MIC as the lowest concentration of the triazole compound that causes a significant reduction in growth (typically ≥50% for azoles) compared to the growth control.[9]

-

-

Data Interpretation:

Part 3: In Vivo Models for Efficacy and Safety Assessment

Promising triazole candidates identified through in vitro screening must be evaluated in vivo to assess their efficacy and safety in a whole-organism context. The choice of animal model is critical and depends on the therapeutic indication.[15]

Application Protocol: Xenograft Models for Anticancer Efficacy

Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard preclinical tool for evaluating the in vivo efficacy of anticancer agents.[16]

Causality Behind the Model: This model allows for the assessment of a compound's ability to inhibit tumor growth in a living system, providing insights into its bioavailability, pharmacokinetics, and overall therapeutic potential.

Step-by-Step Protocol:

-

Cell Preparation and Implantation:

-

Harvest the selected cancer cell line and resuspend the cells in a suitable medium, sometimes mixed with Matrigel to support tumor formation.

-

Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

-

Tumor Growth Monitoring:

-

Monitor the mice regularly for tumor formation.

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

-

Compound Administration:

-

Administer the triazole compound to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

-

Administer the vehicle to the control group.

-

-

Efficacy Evaluation:

-

Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

-

-

Data Analysis:

-

Plot the mean tumor volume over time for each group.

-

Calculate the tumor growth inhibition (TGI) for the treated group compared to the control group.

-

Assess any signs of toxicity, such as significant body weight loss.

-

Common Troubleshooting for Xenograft Studies: [17]

| Issue | Potential Cause | Solution |

| No or poor tumor growth | Low cell viability, incorrect injection technique, insufficient cell number. | Use highly viable cells, ensure proper subcutaneous injection, optimize cell number in a pilot study.[16] |

| High variability in tumor size | Inconsistent cell injection, genetic drift of the cell line. | Standardize injection procedure, use cells from a consistent passage number. |

| Toxicity in treated animals | Compound is toxic at the tested dose. | Perform a dose-ranging study to determine the maximum tolerated dose (MTD). |

Part 4: Early ADMET and Computational Screening

Integrating early absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiling and computational methods can significantly de-risk a drug discovery project and guide the selection of triazole candidates with favorable drug-like properties.[8][18]

Application Protocol: In Vitro Metabolic Stability Assay

This assay assesses the susceptibility of a triazole compound to metabolism by liver enzymes, providing an early indication of its likely in vivo clearance.[6][19]

Causality Behind the Method: The liver is the primary site of drug metabolism, and cytochrome P450 (CYP) enzymes are responsible for the metabolism of a majority of drugs.[5][19] This assay uses liver microsomes, which are rich in CYP enzymes, to predict the metabolic fate of a compound.

Step-by-Step Protocol:

-

Incubation:

-

Incubate the triazole compound (at a low concentration, e.g., 1 µM) with liver microsomes (from human or other species) and the cofactor NADPH at 37°C.[5]

-

-

Time Points:

-

Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

-

Analysis:

-

Quench the reaction and analyze the remaining parent compound at each time point using LC-MS/MS.

-

-

Data Analysis:

-

Plot the natural log of the percentage of the remaining parent compound against time.

-

From the slope of the line, calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

-

Computational Screening: Virtual Screening and Molecular Docking

Virtual screening uses computational methods to screen large libraries of compounds against a 3D model of a biological target.[14][20][21] Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[17]

Causality Behind the Method: These in silico techniques can prioritize the synthesis and testing of triazole derivatives that are most likely to bind to the target of interest, thereby saving time and resources.

Caption: A simplified workflow for virtual screening of triazole compounds.

General Workflow:

-

Library Preparation: Generate 3D structures of the triazole compound library.[14]

-

Target Preparation: Obtain the 3D structure of the biological target (e.g., from the Protein Data Bank) and prepare it for docking.

-

Docking: Use software (e.g., AutoDock Vina) to dock each triazole compound into the active site of the target.[14][20]

-

Scoring and Ranking: Rank the compounds based on their predicted binding affinity (docking score).

-

Hit Selection: Select the top-ranking compounds for synthesis and experimental validation.

Conclusion

The biological screening of novel triazole compounds is a multifaceted process that requires a strategic and well-informed approach. By employing a cascade of assays, from high-throughput screening to in vivo efficacy models, researchers can effectively identify and characterize promising drug candidates. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists in the field of drug discovery, enabling them to design and execute robust screening campaigns and ultimately contribute to the development of new and effective therapies. The integration of in vitro, in vivo, and in silico methods, as outlined here, represents a comprehensive strategy for navigating the complexities of modern drug discovery.

References

-

A Practical Guide to Antifungal Susceptibility Testing. (n.d.). PMC. Retrieved February 10, 2026, from [Link]

-

MTT Assay Protocol. (n.d.). Springer Nature Experiments. Retrieved February 10, 2026, from [Link]

-

in vitro screening for evaluation of drugs ADMET properties. (n.d.). Slideshare. Retrieved February 10, 2026, from [Link]

-

Cell Viability Assays. (2013). Assay Guidance Manual. Retrieved February 10, 2026, from [Link]

-

Fluorescence polarization assays in high-throughput screening and drug discovery: a review. (n.d.). PMC. Retrieved February 10, 2026, from [Link]

-

A fluorescence polarization assay for high-throughput screening of inhibitors against HIV-1 Nef-mediated CD4 downregulation. (n.d.). PMC. Retrieved February 10, 2026, from [Link]

-

AST News Update January 2024: Antifungal Body Site Reporting for Candida spp. (2024). American Society for Microbiology. Retrieved February 10, 2026, from [Link]

-

Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing. (n.d.). Scholars @ UT Health San Antonio. Retrieved February 10, 2026, from [Link]

-

Substrate-Free High-Throughput Screening Identifies Selective Inhibitors for Uncharacterized Enzymes. (n.d.). PMC. Retrieved February 10, 2026, from [Link]

-

Enzyme Assays: The Foundation of Modern Drug Discovery. (2023). BellBrook Labs. Retrieved February 10, 2026, from [Link]

-

Antifungal Susceptibility Test Interpretive Criteria. (2022). FDA. Retrieved February 10, 2026, from [Link]

-

A high-throughput fluorescence polarization assay for discovering inhibitors targeting the DNA-binding domain of signal transducer and activator of transcription 3 (STAT3). (n.d.). NIH. Retrieved February 10, 2026, from [Link]

-

Antifungal Susceptibility Testing: Current Approaches. (2020). Clinical Microbiology Reviews. Retrieved February 10, 2026, from [Link]

-

Development of a high-throughput fluorescence polarization assay for the discovery of phosphopantetheinyl transferase inhibitors. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]

-

Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (n.d.). PMC. Retrieved February 10, 2026, from [Link]

-

A guide to enzyme kinetics in early drug discovery. (n.d.). PubMed. Retrieved February 10, 2026, from [Link]

-

Antifungal Susceptibility Test Interpretive Criteria. (2022). FirstWord HealthTech. Retrieved February 10, 2026, from [Link]

-

How do I interpret my MTT assay results, and what statistical tests should I do for cell viability? (2021). ResearchGate. Retrieved February 10, 2026, from [Link]

-

Microsomal Stability. (n.d.). Cyprotex. Retrieved February 10, 2026, from [Link]

-

Drug Discovery and Development Process. (n.d.). PPD. Retrieved February 10, 2026, from [Link]

-

Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies. (2012). Assay Guidance Manual. Retrieved February 10, 2026, from [Link]

-

The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. (n.d.). PMC. Retrieved February 10, 2026, from [Link]

-

High-throughput screening. (n.d.). Wikipedia. Retrieved February 10, 2026, from [Link]

-

How to Analyse MTT/MTS Assay Data and IC50 using Excel. (2023). YouTube. Retrieved February 10, 2026, from [Link]

-

Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). Creative Bioarray. Retrieved February 10, 2026, from [Link]

-

Protocol for an automated virtual screening pipeline including library generation and docking evaluation. (n.d.). PMC. Retrieved February 10, 2026, from [Link]

-

Pros and Cons of Extrapolating Animal Data on Antifungal Pharmacodynamics to Humans. (n.d.). Academic.oup.com. Retrieved February 10, 2026, from [Link]

-

Challenges and Prospects of Patient-Derived Xenografts for Cancer Research. (n.d.). MDPI. Retrieved February 10, 2026, from [Link]

-

Animal models: an important tool in mycology. (n.d.). Oxford Academic. Retrieved February 10, 2026, from [Link]

-

Basic Considerations in Designing High-Throughput Screening Assays. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]

-

FDA Issues New Guidelines for the Co-development of Drugs. (n.d.). CancerNetwork. Retrieved February 10, 2026, from [Link]

-

Characteristics to Consider when Selecting a Positive Control Material for an In Vitro Assay. (2021). NIST. Retrieved February 10, 2026, from [Link]

-

EdU in vivo (mouse) troubleshooting? (2016). ResearchGate. Retrieved February 10, 2026, from [Link]

-

The Drug Development Process. (2018). FDA. Retrieved February 10, 2026, from [Link]

-

Characteristics to Consider When Selecting a Positive Control Material for an In Vitro Assay. (n.d.). Semantic Scholar. Retrieved February 10, 2026, from [Link]

-

In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. (n.d.). PMC. Retrieved February 10, 2026, from [Link]

-

Virtual Screening Workflow. (2014). YouTube. Retrieved February 10, 2026, from [Link]

-

How can I run a successful virtual screen? (n.d.). Optibrium. Retrieved February 10, 2026, from [Link]

-

Animal models: an important tool in mycology. (n.d.). Oxford Academic. Retrieved February 10, 2026, from [Link]

-

Extrapolating Antifungal Animal Data to Humans – Is it reliable? (n.d.). PMC. Retrieved February 10, 2026, from [Link]

-

Virtual screening on the web for drug repurposing: a primer. (n.d.). PMC. Retrieved February 10, 2026, from [Link]

-

Virtual screening workflow. Virtual screening steps since target... (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]

-

Animal Models of Fungal Infection: Critical Systems in Development of New Antifungal Agents. (n.d.). FDA. Retrieved February 10, 2026, from [Link]

Sources

- 1. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. drughunter.com [drughunter.com]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A fluorescence polarization assay for high-throughput screening of inhibitors against HIV-1 Nef-mediated CD4 downregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A high-throughput fluorescence polarization assay for discovering inhibitors targeting the DNA-binding domain of signal transducer and activator of transcription 3 (STAT3) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. fda.gov [fda.gov]

- 12. Advanced Assay Development Guidelines for Image-Based High Content Screening and Analysis - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. A guide to enzyme kinetics in early drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Protocol for an automated virtual screening pipeline including library generation and docking evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

- 16. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. How Is Enzyme Kinetics Applied in Drug Development? [synapse.patsnap.com]

- 19. journals.asm.org [journals.asm.org]

- 20. Virtual screening on the web for drug repurposing: a primer - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Application Note: Leveraging 3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline as a Kinase Hinge-Binding Scaffold

This Application Note is structured as a technical guide for medicinal chemists and drug discovery scientists. It focuses on the utility of 3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline (referred to herein as TMTA ) as a privileged scaffold and fragment for kinase inhibitor development, specifically targeting p38 MAPK and EGFR .

Introduction & Mechanism of Action

3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline (TMTA) is a low-molecular-weight "privileged structure" widely utilized in kinase inhibitor discovery. Unlike fully optimized drugs (e.g., Imatinib, SB-203580), TMTA serves as a minimal binding unit or fragment .

Mechanism: The Hinge Binder

Kinase inhibitors typically bind to the ATP-binding pocket of the enzyme. TMTA mimics the adenine ring of ATP.

-

Triazole Ring: Acts as a hydrogen bond acceptor/donor system, interacting with the "hinge region" amino acids (e.g., Met109 in p38

). -

Aniline Moiety: Provides a vector for extension into the solvent-exposed region or the hydrophobic back pocket (Gatekeeper region). The free amine (

) is the critical handle for chemical derivatization into ureas or amides, which drastically increases potency (from

Primary Utility:

-

Fragment Screening: Used as a reference standard in high-concentration biochemical assays to map the ATP binding site.

-

Lead Optimization: Serves as the "warhead" to which hydrophobic groups (e.g., fluorophenyls, naphthyls) are attached to induce the "DFG-out" inactive conformation of kinases like p38 MAPK.

Biological Pathway Context

The primary target for triazole-aniline scaffolds is the p38 Mitogen-Activated Protein Kinase (p38 MAPK) pathway, which regulates the production of pro-inflammatory cytokines (TNF-

Figure 1: The p38 MAPK signaling cascade.[2][3] TMTA-derived inhibitors competitively bind to p38, blocking the phosphorylation of downstream effectors like MK2 and ATF2, ultimately suppressing cytokine production.

Experimental Protocols

Protocol A: Preparation of Stock Solutions

Objective: Prepare stable stocks for high-concentration fragment screening.

Safety: TMTA is an organic amine. Wear PPE (gloves, goggles). Solubility: Soluble in DMSO up to 100 mM. Poor solubility in water.

-

Weighing: Accurately weigh 17.4 mg of TMTA (MW: 174.20 g/mol ).

-

Dissolution: Add 1.0 mL of anhydrous DMSO (dimethyl sulfoxide) to the vial.

-

Vortexing: Vortex for 30 seconds until the solution is clear and colorless/pale yellow.

-

Note: If precipitation occurs, sonicate for 5 minutes at 40°C.

-

-

Storage: Aliquot into 50

L vials and store at -20°C. Avoid freeze-thaw cycles.-

Stability: Stable for 6 months at -20°C.

-

Protocol B: Biochemical Kinase Assay (p38 Inhibition)

Objective: Determine the intrinsic affinity (IC50) of the TMTA fragment. Method: ADP-Glo™ Kinase Assay (Luminescence).

Reagents:

-

Recombinant human p38

MAPK (active). -

Substrate: p38 peptide or MBP (Myelin Basic Protein).

-

ATP (Ultrapure).

-

ADP-Glo™ Reagent (Promega).

Procedure:

-

Buffer Prep: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl

, 0.1 mg/mL BSA, 50 -

Compound Dilution: Prepare a serial dilution of TMTA in DMSO.

-

Range: Since this is a fragment, use high concentrations: 100

M to 0.1

-

-

Enzyme Reaction:

-

Add 2

L of Compound (or DMSO control) to a 384-well white plate. -

Add 4

L of p38 -

Incubate for 10 minutes at Room Temperature (RT) to allow hinge binding.

-

-

Substrate Addition:

-

Add 4

L of ATP/Substrate mix (ATP concentration should be at -

Incubate for 60 minutes at RT.

-

-

Detection:

-

Add 10

L of ADP-Glo™ Reagent (Stops kinase reaction, depletes ATP). Incubate 40 min. -

Add 20

L of Kinase Detection Reagent (Converts ADP to Light). Incubate 30 min.

-

-

Readout: Measure Luminescence on a plate reader (e.g., EnVision).

-

Analysis: Plot RLU vs. log[Compound]. Fit to a sigmoidal dose-response curve (Variable Slope).

-

Expected Result: TMTA is a weak inhibitor. Expect IC50 in the 1–50

M range.

-

Protocol C: Cellular Target Engagement (Western Blot)

Objective: Validate if TMTA (or its derivatives) can penetrate cells and inhibit p38 signaling.

Cell Line: THP-1 (Human monocytic cell line) or HeLa. Stimulus: LPS (Lipopolysaccharide) or UV radiation.

-

Seeding: Seed THP-1 cells at

cells/mL in 6-well plates. -

Starvation: Serum-starve cells (0.5% FBS) for 12 hours to reduce basal phosphorylation.

-

Treatment:

-

Treat cells with TMTA (Concentrations: 10, 50, 100

M) for 1 hour. -

Positive Control: SB-203580 (10

M). -

Negative Control: DMSO (0.1%).

-

-

Stimulation: Add LPS (1

g/mL) and incubate for 30 minutes. -

Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer + Protease/Phosphatase Inhibitors.

-

Western Blot:

-

Load 20

g protein/lane on SDS-PAGE. -

Primary Antibodies: Anti-Phospho-MAPKAPK-2 (Thr334) or Anti-Phospho-HSP27 (Ser82).

-

Note: Do not blot for Phospho-p38 directly, as many inhibitors (Type I) prevent downstream signaling but do not block the phosphorylation of p38 itself by MKKs. In fact, p38 phosphorylation often increases due to feedback loop loss. Always blot for the downstream substrate (MK2 or HSP27).

-

-

Result: A reduction in Phospho-HSP27 band intensity indicates successful inhibition.

Workflow: From Fragment to Lead

The following diagram illustrates how TMTA is used as a starting point for medicinal chemistry optimization.

Figure 2: Fragment-to-Lead optimization workflow. The TMTA fragment is co-crystallized with the kinase to reveal binding orientation, guiding the synthetic attachment of hydrophobic groups to the aniline nitrogen to access the kinase "back pocket."

Troubleshooting & Critical Factors

| Issue | Probable Cause | Solution |

| Precipitation in Assay | High concentration (Fragment screening) | Limit DMSO to 1-2% final concentration. Check solubility in buffer before adding enzyme. |

| No Inhibition (Biochemical) | ATP concentration too high | Ensure ATP is at or below the |

| No Inhibition (Cellular) | Poor permeability / Efflux | TMTA is small and polar. Derivatization (e.g., adding a lipophilic group) is usually required for cellular potency. |

| p38 Phosphorylation Increases | Feedback Loop Mechanism | This is expected. p38 inhibitors block activity, not activation. Blot for downstream targets (HSP27/MK2). |

References

-

p38 MAP Kinase Inhibitors: Pharmacophore Mapping. Title: p38 Mitogen-activated protein kinase inhibitors: a review on pharmacophore mapping and QSAR studies. Source: PubMed / NIH URL:[Link]

-

Triazole Scaffold Synthesis. Title: Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase.[1][4][5] Source: PMC / NIH URL:[Link]

-

Fragment-Based Discovery in p38. Title: Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Source: Nature Structural Biology (Columbia Lab) URL:[Link]

Sources

- 1. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]

Cell culture protocols for testing 3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline cytotoxicity

Application Note: Cytotoxicity Profiling of 3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline Scaffolds

Abstract & Scope

This application note details the standardized protocol for evaluating the cytotoxicity of 3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline (and related 1,2,4-triazole-aniline scaffolds). These compounds are critical pharmacophores in fragment-based drug discovery (FBDD) for kinase inhibitors (e.g., CDK4/6, EGFR) and antimicrobial agents.

Due to the presence of the aniline moiety (susceptible to oxidation) and the triazole ring (prone to aqueous insolubility/crystallization), this protocol emphasizes stringent compound handling, vehicle control normalization, and specific assay conditions to prevent false-negative toxicity readouts caused by compound precipitation.

Compound Management & Physicochemical Considerations

Target Molecule: 3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline Key Risks:

-

Oxidation: Primary anilines can oxidize to hydroxylamines or form azo-dimers upon prolonged exposure to air/light, altering toxicity profiles.

-

Solubility: The planar triazole-aniline structure favors

-

Stock Solution Preparation

-

Solvent: 100% Dimethyl Sulfoxide (DMSO), Hybri-Max™ Grade (sterile).

-

Concentration: Prepare a 20 mM or 50 mM master stock. Avoid concentrations >100 mM to prevent "crashing out" upon freeze-thaw cycles.

-

Storage: Aliquot into amber glass vials (to prevent plastic leaching and light exposure) and store at -20°C. Discard after 3 freeze-thaw cycles.

Experimental Design

Cell Line Selection

To build a robust toxicity profile, a multi-tissue panel is recommended:

-

Metabolic Competence: HepG2 (Liver) – To assess if cytochrome P450 enzymes activate the aniline group into toxic metabolites.

-

General Cytotoxicity: A549 (Lung) or HeLa (Cervix) – Robust, fast-growing lines for baseline toxicity.

-

Non-Tumor Control: HUVEC or BJ Fibroblasts – To determine the therapeutic window (Selectivity Index).

Controls

-

Negative Control: 0.5% DMSO in Culture Media (Must match the highest vehicle concentration used).

-

Positive Control: Staurosporine (1 µM) or Doxorubicin (10 µM) to induce >90% cell death.

-

Blank: Media only (no cells) to subtract background absorbance.

Detailed Protocol: MTT Assay Workflow

While ATP-based assays (e.g., CellTiter-Glo®) are more sensitive, the MTT assay remains the industry standard for small-molecule library screening due to cost-effectiveness and direct correlation with mitochondrial metabolic activity.

Phase 1: Cell Seeding (Day 0)

-

Harvest cells at 80-90% confluency.

-

Dilute to 5,000 – 10,000 cells/well (cell line dependent) in 100 µL complete media.

-

Seed into a 96-well clear-bottom plate.

-

Critical Step: Incubate for 24 hours at 37°C / 5% CO₂ to allow attachment and recovery from trypsinization stress.

Phase 2: Compound Treatment (Day 1)

Design the serial dilution to ensure the final DMSO concentration never exceeds 0.5%.

Workflow Diagram: Serial Dilution Scheme

Figure 1: Two-step dilution method to prevent "shocking" cells with high-concentration DMSO and to ensure solubility.

-

Intermediate Dilution: In a separate V-bottom plate, perform a 1:3 serial dilution of the compound in 100% DMSO .

-

Media Dilution: Transfer 2 µL of the Intermediate DMSO solution into 198 µL of pre-warmed culture media. (This creates a 2x working solution with 1% DMSO).

-

Treatment: Add 100 µL of the 2x Working Solution to the 100 µL of media already in the cell plate.

Phase 3: Readout (Day 3 or 4)

-

Incubate cells with compound for 48 or 72 hours .

-

Prepare MTT Reagent (5 mg/mL in PBS).

-

Add 20 µL MTT reagent to each well. Incubate 3–4 hours until purple formazan crystals form.

-

Carefully aspirate media (do not disturb crystals).

-

Solubilize crystals with 150 µL DMSO or Acidified Isopropanol .

-

Shake plate for 15 mins.

-

Measure Absorbance at 570 nm (Reference: 650 nm).

Data Analysis & Interpretation

Signaling Pathway: MTT Reduction Mechanism Understanding the mechanism is vital for troubleshooting. If the test compound inhibits mitochondrial reductase enzymes directly (independent of cell death), false positives can occur.

Figure 2: The MTT assay relies on mitochondrial respiration. Compounds affecting mitochondrial potential without killing the cell immediately may skew results.

Calculations

-

Corrected Absorbance:

-

% Viability:

-

IC50 Determination: Plot log(concentration) vs. % Viability using a non-linear regression (4-parameter logistic fit).

Acceptance Criteria:

| Parameter | Acceptance Limit |

|---|---|

| Z-Factor | > 0.5 (for HTS) |

| DMSO Control Viability | > 90% relative to untreated |

| CV% (Replicates) | < 15% |

| Dose Response | Sigmoidal curve with defined upper/lower plateaus |

Troubleshooting Specific to Triazole-Anilines

| Observation | Root Cause | Corrective Action |

| Turbidity in wells | Compound precipitation due to low aqueous solubility. | Reduce max concentration; verify solubility in media before adding to cells. |

| Brown media color | Aniline oxidation (formation of azo compounds). | Use fresh stock; add antioxidants (e.g., Ascorbic Acid) if protocol permits, or protect from light strictly. |

| High background OD | Compound absorbs at 570nm (rare but possible for conjugated systems). | Perform a "Compound Only" control (no cells) and subtract this value. |

References

-

ISO 10993-5:2009. Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. International Organization for Standardization.[4][5][6] Link

-

Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

-

National Cancer Institute (NCI). NCI-60 Human Tumor Cell Lines Screen. Developmental Therapeutics Program. (Standard protocols for drug screening). Link

-

Li, Y., et al. (2012). Design, synthesis, and biological evaluation of 3-(1H-1,2,3-triazol-1-yl) benzamide derivatives as potent pan Bcr-Abl inhibitors. Journal of Medicinal Chemistry, 55(22), 10033-10046. (Provides context on triazole-aniline scaffold solubility and testing). Link

-

Stockert, J. C., et al. (2012). MTT assay for cell viability: Intracellular localization of the formazan product is in lipid droplets. Acta Histochemica, 114(8), 785-796. Link

Sources

- 1. lifetein.com [lifetein.com]

- 2. researchgate.net [researchgate.net]

- 3. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medium.com [medium.com]

- 5. ISO 10993-5 Cytotoxicity Test - in vitro | RISE [ri.se]

- 6. The “Big Three” in biocompatibility testing of medical devices: implementation of alternatives to animal experimentation—are we there yet? - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Derivatization of the Aniline Group on 3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold in Modern Medicinal Chemistry

The compound 3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline stands as a critical starting material in the synthesis of contemporary pharmaceuticals. Its utility is prominently highlighted as a key intermediate in the development of innovative therapeutics, including novel antifungal and anticancer agents.[1] The unique architecture of this molecule, featuring a metabolically stable 1,2,4-triazole ring coupled with a versatile aniline moiety, provides a fertile ground for the generation of diverse and potent bioactive molecules.[1] A notable example of its significance is its role as a precursor in the synthesis of Deucravacitinib, a selective TYK2 inhibitor.[2][3]

This guide provides a detailed exploration of several key derivatization strategies for the aniline group of 3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline. The protocols and discussions herein are designed to equip researchers with the practical knowledge and theoretical understanding necessary to effectively modify this scaffold for applications in drug discovery and development.

Understanding the Reactivity of the Anilino-Triazole Scaffold

The synthetic utility of 3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline is largely dictated by the nucleophilicity of the aniline nitrogen. The electronic character of the 1,2,4-triazole ring plays a significant role in modulating this reactivity. While the triazole ring is generally considered electron-withdrawing, its precise electronic influence on the aniline can be complex and is crucial to consider when designing synthetic routes. This understanding allows for the rational selection of reagents and reaction conditions to achieve the desired derivatization with high efficiency and selectivity. The presence of multiple nitrogen atoms in the triazole ring also presents potential sites for side reactions, such as alkylation, which must be carefully managed.[4]

I. N-Acylation: Formation of Amide Derivatives

The acylation of the aniline group is a fundamental transformation that allows for the introduction of a wide array of functionalities, thereby modulating the physicochemical properties of the parent molecule. This reaction proceeds via nucleophilic attack of the aniline nitrogen on the electrophilic carbonyl carbon of an acylating agent.

Expertise & Experience: Mechanistic Insights and Reagent Selection

The choice of acylating agent and reaction conditions is paramount for a successful acylation. Acyl chlorides and anhydrides are common, highly reactive acylating agents. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the acidic byproduct (e.g., HCl) and drive the reaction to completion. The selection of an appropriate solvent is also critical; aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are generally preferred to avoid competitive reactions with the acylating agent.

Experimental Protocol: N-Acetylation of 3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline

This protocol describes a representative N-acetylation reaction. The principles can be readily adapted for other acylating agents.

Materials:

-

3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline

-

Acetyl chloride

-

Triethylamine (Et3N)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

-

To a stirred solution of 3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline (1.0 eq) in anhydrous DCM at 0 °C (ice bath), add triethylamine (1.2 eq).

-

Slowly add acetyl chloride (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the addition of water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO3 solution and brine.

-

Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield N-(3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl)acetamide.

Self-Validating System: In-Process Controls and Characterization

-

TLC Monitoring: Use a suitable mobile phase (e.g., ethyl acetate/hexanes) to monitor the disappearance of the starting material and the appearance of the product spot.

-

Spectroscopic Confirmation:

-

¹H NMR: Expect to see a new singlet corresponding to the acetyl methyl protons (around 2.1-2.3 ppm) and a downfield shift of the aromatic protons. The NH proton will appear as a broad singlet.

-

¹³C NMR: A new carbonyl carbon signal will be present around 168-170 ppm.

-

Mass Spectrometry (MS): The molecular ion peak should correspond to the expected mass of the acetylated product.

-

Acylation Workflow

Caption: Workflow for the N-acylation of 3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline.

| Reagent/Parameter | Condition | Rationale |

| Acylating Agent | Acyl Chloride/Anhydride | High reactivity towards the aniline nucleophile. |

| Base | Triethylamine/Pyridine | Neutralizes the acidic byproduct, driving the reaction forward. |

| Solvent | Anhydrous DCM/THF/DMF | Aprotic to prevent reaction with the acylating agent. |

| Temperature | 0 °C to Room Temp. | Initial cooling controls the exothermic reaction. |

II. N-Sulfonylation: Crafting Sulfonamide Moieties

The synthesis of sulfonamides from anilines is a cornerstone of medicinal chemistry, as the sulfonamide group is a key pharmacophore in many drugs. The reaction involves the nucleophilic attack of the aniline on the electrophilic sulfur atom of a sulfonyl chloride.

Expertise & Experience: Controlling Reactivity and Side Reactions

Similar to acylation, N-sulfonylation is typically performed in the presence of a base to scavenge the generated HCl. Pyridine is often used as both the base and the solvent. The reactivity of the sulfonyl chloride and the aniline will dictate the required reaction conditions. The presence of the electron-withdrawing triazole may slightly decrease the nucleophilicity of the aniline, potentially requiring slightly more forcing conditions compared to simple anilines.

Experimental Protocol: N-Sulfonylation with p-Toluenesulfonyl Chloride

Materials:

-

3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine, anhydrous

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

Dissolve 3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline (1.0 eq) in anhydrous pyridine at 0 °C.

-

Add p-toluenesulfonyl chloride (1.1 eq) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl to remove excess pyridine.

-

Subsequently, wash with saturated aqueous NaHCO3 and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.

-

Purify the residue by column chromatography to obtain the desired sulfonamide.

Self-Validating System: In-Process Controls and Characterization

-

TLC Monitoring: Track the consumption of the starting aniline.

-

Spectroscopic Confirmation:

-

¹H NMR: Observe the appearance of signals corresponding to the tosyl group's aromatic protons and methyl group, along with the disappearance of the aniline NH2 protons and the appearance of a single NH proton.

-

¹³C NMR: Note the appearance of new aromatic signals from the tosyl group.

-

IR Spectroscopy: A characteristic S=O stretching band will be present.

-

Sulfonylation Workflow

Caption: Workflow for the N-sulfonylation of 3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline.

| Reagent/Parameter | Condition | Rationale |

| Sulfonylating Agent | Aryl/Alkyl Sulfonyl Chloride | Provides the sulfonyl moiety for the sulfonamide formation. |

| Base/Solvent | Pyridine | Acts as both a catalyst and an acid scavenger. |

| Temperature | 0 °C to Room Temp. | Controls the initial reaction rate. |

III. N-Alkylation: Introduction of Alkyl Groups

Direct N-alkylation of anilines can be challenging due to the potential for over-alkylation to form secondary and tertiary amines, and even quaternary ammonium salts. However, with careful control of stoichiometry and reaction conditions, mono-alkylation can be achieved.

Expertise & Experience: Regioselectivity and Over-alkylation

A key challenge in the alkylation of 3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline is the potential for alkylation on the triazole ring nitrogens.[4] The use of a bulky alkylating agent or specific reaction conditions can favor N-alkylation of the aniline. Reductive amination, an alternative to direct alkylation, offers a more controlled method for introducing alkyl groups.

Experimental Protocol: Reductive Amination with an Aldehyde

Materials:

-

3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline

-

Aldehyde (e.g., benzaldehyde)

-

Sodium triacetoxyborohydride (STAB)

-

1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Acetic acid (catalytic amount)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

To a solution of 3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline (1.0 eq) and the aldehyde (1.1 eq) in DCE, add a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, or until the reaction is complete by TLC.

-

Quench the reaction with saturated aqueous NaHCO3 solution.

-

Extract the aqueous layer with DCM or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate.

-

Purify the crude product via column chromatography.

Self-Validating System: In-Process Controls and Characterization

-

TLC Monitoring: Observe the formation of the imine intermediate and its subsequent conversion to the alkylated product.

-

Spectroscopic Confirmation:

-

¹H NMR: The disappearance of the aldehyde proton and the appearance of a new set of signals corresponding to the introduced alkyl group.

-

¹³C NMR: The appearance of new signals for the alkyl group carbons.

-

MS: The molecular ion should match the mass of the N-alkylated product.

-

Reductive Amination Workflow

Caption: Workflow for the N-alkylation via reductive amination.

| Reagent/Parameter | Condition | Rationale |

| Carbonyl Source | Aldehyde/Ketone | Forms the imine intermediate with the aniline. |

| Reducing Agent | Sodium triacetoxyborohydride (STAB) | Mild reducing agent that selectively reduces the imine in the presence of the carbonyl. |

| Solvent | DCE/THF | Aprotic solvent suitable for reductive amination. |

IV. Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[5] This reaction allows for the coupling of the aniline with a wide range of aryl and heteroaryl halides, providing access to a diverse array of diarylamine derivatives.

Expertise & Experience: Catalyst and Ligand Selection

The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium catalyst and the phosphine ligand. The ligand plays a crucial role in the catalytic cycle, influencing both the rate and the selectivity of the reaction. For coupling with heteroaromatic amines, bulky electron-rich phosphine ligands are often employed. The choice of base is also critical, with strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) being commonly used.

Experimental Protocol: Coupling with an Aryl Bromide

Materials:

-

3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline

-

Aryl bromide (e.g., 4-bromotoluene)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene, anhydrous and degassed

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

In a glovebox or under an inert atmosphere, add Pd2(dba)3 (0.02 eq), Xantphos (0.04 eq), and NaOtBu (1.4 eq) to a reaction vessel.

-

Add 3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline (1.2 eq) and the aryl bromide (1.0 eq).

-

Add anhydrous, degassed toluene.

-

Seal the vessel and heat the reaction mixture at 80-110 °C for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite® to remove the palladium catalyst.

-

Wash the filtrate with water and brine, then dry over anhydrous MgSO4.

-

Concentrate the solution and purify the product by column chromatography.

Self-Validating System: In-Process Controls and Characterization

-

LC-MS Monitoring: This is the preferred method for monitoring the progress of the reaction, allowing for the identification of starting materials, product, and any potential side products.

-

Spectroscopic Confirmation:

-

¹H NMR: The spectrum will show signals from both aromatic rings.

-

¹³C NMR: The number of aromatic carbon signals will increase, corresponding to the newly introduced aryl group.

-

High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass of the coupled product.

-

Buchwald-Hartwig Amination Workflow

Caption: Workflow for the Buchwald-Hartwig amination.

| Component | Example | Rationale |

| Palladium Precatalyst | Pd2(dba)3, Pd(OAc)2 | Source of the active Pd(0) catalyst. |

| Ligand | Xantphos, RuPhos, SPhos | Stabilizes the palladium center and facilitates the catalytic cycle. |

| Base | NaOtBu, K3PO4, Cs2CO3 | Promotes the deprotonation of the aniline and facilitates the reductive elimination step. |

| Solvent | Toluene, Dioxane | High-boiling aprotic solvents suitable for the reaction temperatures. |

Summary of Derivatization Strategies

| Derivatization | Reagents | Key Conditions | Product Class |

| N-Acylation | Acyl chloride/anhydride, Et3N | DCM, 0 °C to RT | Amide |

| N-Sulfonylation | Sulfonyl chloride, Pyridine | Pyridine, 0 °C to RT | Sulfonamide |

| N-Alkylation | Aldehyde/ketone, STAB | DCE, RT | Secondary Amine |

| Buchwald-Hartwig | Aryl halide, Pd catalyst, ligand, base | Toluene, 80-110 °C | Diaryl Amine |

References

- Method for synthesizing deucravacitinib.

-

3-(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)ANILINE. MySkinRecipes. [Link]

- Preparation method of 2-methoxy-3-(1-methyl-1H-1, 2, 4-triazole-3-yl) aniline.

-

[3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings. [Link]

-

The Three-Component Synthesis of 4-Sulfonyl-1,2,3-triazoles via a Sequential Aerobic Copper-Catalyzed Sulfonylation and Dimroth Cyclization. National Institutes of Health. [Link]

-

Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. National Institutes of Health. [Link]

-

Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Institutes of Health. [Link]

-

The Three-Component Synthesis of 4-Sulfonyl-1,2,3-triazoles via a Sequential Aerobic Copper-Catalyzed Sulfonylation and Dimroth Cyclization. ResearchGate. [Link]

-

Synthesis of 4-methyl-1,2,4-triazol-3-yl derivatives. Reagents and... ResearchGate. [Link]

-

Recent Advances in the Chemistry of 1,2,4-Triazoles: Synthesis, Reactivity and Biological Activities. ResearchGate. [Link]

-

Pd(PPh3)4-Catalyzed Buchwald-Hartwig Amination ofAryl Fluorosulfonates with Aryl Amines. ResearchGate. [Link]

-

Crystal structure and solid state 13C NMR analysis of N-(methyl 3,4,6-tri-O-acetyl-alpha, and beta-D-glucopyranosid-2-yl)-oxamide derivative of p-chloroaniline, N,N-diethylamine, N-methylaniline and N-ethylaniline. PubMed. [Link]

-

An Investigation into the Alkylation of 1,2,4-Triazole. ResearchGate. [Link]

-

Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. [Link]

-

Experimental (FT-IR, 13C/1H-NMR) and DFT (B3LYP, B3PW91) Studies of 3-n-Propyl-4-[2-(4-Methoxybenzoxy) - ResearchGate. ResearchGate. [Link]

-

Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. National Institutes of Health. [Link]

-

New and Convergent Synthesis of Deucravacitinib. ResearchGate. [Link]

-

Process for the preparation of amorphous form of BMS-986165. Technical Disclosure Commons. [Link]

-

1H and 13C NMR Spectral Studies on N-(Aryl)-Substituted Acetamides. Zeitschrift für Naturforschung B. [Link]

-

A Comprehensive review on 1, 2,4 Triazole. International Journal of Pharmaceutical Research and Applications. [Link]

-

Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance. MDPI. [Link]

-

Synthesis methods of 1,2,4-triazole-3-thiones: review. Pharmacia. [Link]

-

CAS No. 1609394-10-6, Deucravacitinib intermediate. Unibest Industrial Co., Ltd. [Link]

-

ChemInform Abstract: Buchwald—Hartwig Amination of Aryl Chlorides Catalyzed by Easily Accessible Benzimidazolyl Phosphine-Pd Complexes. ResearchGate. [Link]

-

SYNTHESIS, SPECTRAL CHARACTERIZATION, NLO, AND DFT STUDIES OF 3 -THIOMETHYL ANILINE-BASED AZO DYES. Rasayan Journal of Chemistry. [Link]

-

N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. Wiley Online Library. [Link]

-

Palladium-Catalyzed Arylation of Fluoroalkylamines. National Institutes of Health. [Link]

-

Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. ResearchGate. [Link]

-

Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. National Institutes of Health. [Link]

-

Synthesis, spectral characterization, and pharmacological screening of some 4-[{1-(aryl)methylidene}-amino]-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole derivatives. National Institutes of Health. [Link]nih.gov/pmc/articles/PMC3928731/)

Sources

- 1. 3-(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)ANILINE [myskinrecipes.com]

- 2. WO2024017150A1 - Method for synthesizing deucravacitinib - Google Patents [patents.google.com]

- 3. CAS No. 1609394-10-6, Deucravacitinib intermediate - Buy CAS No. 1609394-10-6, 2-methoxy-3-(1-methyl-1 2 4-triazol-3-yl)aniline, Purity 98.0% min Product on Unibest Industrial Co., Ltd. [unibestpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline

Welcome to the technical support guide for the synthesis of 3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline. This molecule is a crucial building block in the development of various pharmaceutical agents, including antifungal and anticancer therapeutics[1]. Its synthesis, while conceptually straightforward, involves multiple steps where yield and purity can be compromised.

This guide is designed for chemistry professionals engaged in process development and discovery. It moves beyond simple procedural outlines to address common challenges, explain the underlying chemical principles, and provide actionable troubleshooting strategies. The information is structured in a question-and-answer format to directly tackle issues you may encounter in the lab.

Overall Synthetic Pathway

The most common and scalable synthesis of 3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline is a multi-step process beginning with 3-nitrobenzoic acid. The pathway involves the formation of a key hydrazide intermediate, construction of the N-methylated triazole ring, and a final reduction of the nitro group.

Caption: General workflow for the synthesis of 3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline.

Frequently Asked Questions & Troubleshooting Guide

Step 1: Synthesis of 3-Nitrobenzohydrazide

Question: My initial conversion of methyl-3-nitrobenzoate to 3-nitrobenzohydrazide is resulting in low yields and a significant amount of unreacted starting material. What factors are critical for driving this reaction to completion?

Answer: This is a classic nucleophilic acyl substitution where hydrazine displaces the methoxy group. Incomplete conversion is typically due to insufficient hydrazine, inadequate reaction time, or suboptimal temperature.

-

Causality: Hydrazine hydrate is both a reactant and the reaction solvent in many procedures. Using a large excess ensures the reaction equilibrium favors product formation. The reaction is thermally driven; refluxing in a suitable solvent like ethanol is necessary to overcome the activation energy for the substitution.

-

Troubleshooting Protocol:

-

Stoichiometry: Ensure you are using a significant molar excess of hydrazine hydrate (N₂H₄·H₂O), typically between 5 to 10 equivalents relative to the methyl-3-nitrobenzoate.

-

Temperature & Time: The reaction should be heated to reflux (approx. 78-80 °C if using ethanol as a co-solvent) and monitored by Thin Layer Chromatography (TLC). A common cause of low yield is stopping the reaction prematurely. It can often require 8-12 hours for full conversion[2].

-

Work-up: Upon cooling, the 3-nitrobenzohydrazide product should precipitate as a solid. If it remains in solution, carefully adding the reaction mixture to ice-cold water will induce precipitation. Ensure the product is washed thoroughly with cold water to remove any residual hydrazine, which can interfere with subsequent steps.

-

| Parameter | Recommendation | Rationale |

| Solvent | Ethanol or neat N₂H₄·H₂O | Facilitates dissolution and provides a suitable reflux temperature. |

| N₂H₄·H₂O | 5-10 eq. | Drives reaction equilibrium towards the product. |

| Temperature | Reflux | Provides sufficient energy for the substitution reaction. |

| Reaction Time | 8-12 hours (TLC monitored) | Ensures the reaction proceeds to completion. |

Step 2: Triazole Ring Formation

Question: During the base-mediated cyclization of the thiosemicarbazide intermediate, I'm observing a dark, tarry mixture and the yield of the desired triazole-thione is poor. What is causing this decomposition?

Answer: The cyclization of the N-methyl-2-(3-nitrobenzoyl)hydrazine-1-carbothioamide intermediate into the triazole-thione is a dehydration reaction that is highly sensitive to the choice of base and temperature. Harsh conditions can lead to decomposition of the nitro-containing aromatic ring and other side reactions.

-

Causality: Strong bases like sodium hydroxide can promote side reactions or degradation, especially at elevated temperatures. A milder base, such as aqueous potassium carbonate (K₂CO₃), provides sufficient basicity to catalyze the intramolecular cyclization and dehydration without causing significant degradation of the starting material or product[2]. The reaction involves the removal of a water molecule, and heating is required to drive this process.

-

Troubleshooting Protocol:

-